

CKP-25: A Comparative Analysis of its Antioxidant Potential Against Commercial Antioxidants

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Compound of Interest

Compound Name: CKP-25

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A comprehensive evaluation of **CKP-25**, a hybrid variety of lemongrass (*Cymbopogon khasianum* × *Cymbopogon pendulus*), reveals its significant antioxidant capabilities. This guide provides a comparative analysis of the antioxidant potential of **CKP-25** essential oil against widely used commercial antioxidants, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

CKP-25, a novel hybrid of lemongrass developed in India, has demonstrated promising antioxidant properties.^[1] This guide synthesizes available data to compare the efficacy of **CKP-25** essential oil (**CKP-25-EO**) and its nanoemulsion (**CKP-25-Ne**) with that of established commercial antioxidants such as Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. The comparison is primarily based on in-vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Comparative Antioxidant Activity

The antioxidant potential of **CKP-25** and various commercial antioxidants is summarized below. The data is presented in terms of the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant activity.

Antioxidant	Assay	IC ₅₀ Value	Source
CKP-25-EO	DPPH	6.94 µL/mL	[1]
CKP-25-Ne	DPPH	Not Specified	[1]
CKP-25-EO	ABTS	5.40 µL/mL	[1]
CKP-25-Ne	ABTS	Not Specified	[1]
Lemongrass EO (C. citratus)	DPPH	170.05 ± 6.97 µg/ml	[2]
Lemongrass EO (C. flexuosus)	DPPH	43.67 µg/ml	[3][4]
BHT	DPPH	Lower IC ₅₀ than Lemongrass EO	[2]
Ascorbic Acid	DPPH	IC ₅₀ of 72.88 µg/ml	[5]
Trolox	ABTS	Standard	[6]

Note: Direct comparative studies of **CKP-25** with commercial antioxidants under identical experimental conditions are limited. The data for commercial antioxidants are sourced from studies on closely related Cymbopogon species to provide a relevant context.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

- **Reagent Preparation:** A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- **Reaction Mixture:** A specific volume of the antioxidant sample (**CKP-25** essential oil or commercial antioxidant) at various concentrations is mixed with a fixed volume of the DPPH solution.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture. The IC₅₀ value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

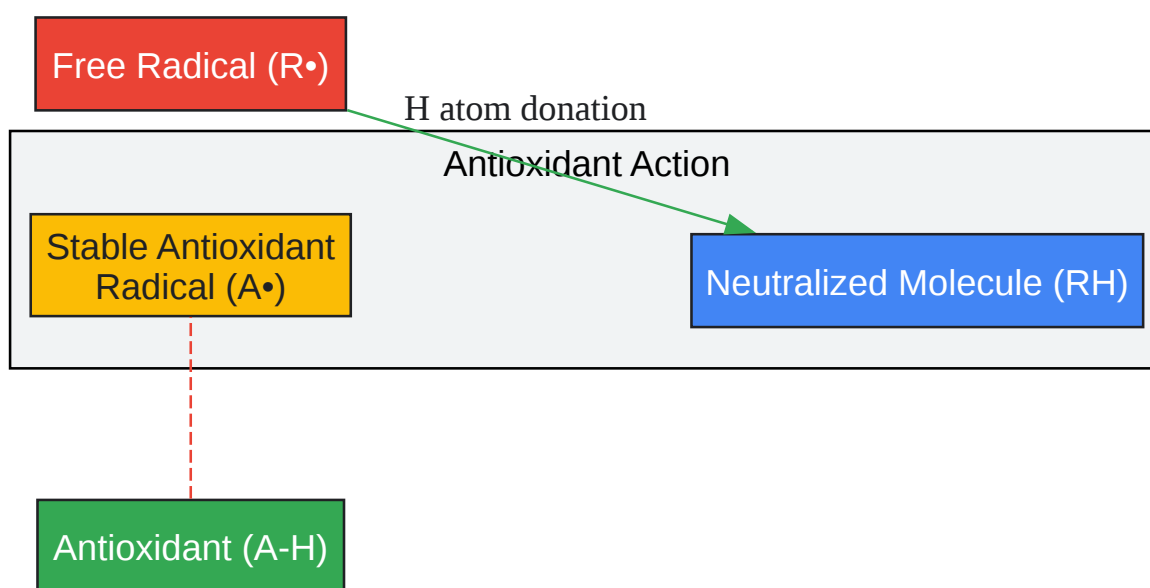
- **Reagent Preparation:** The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
- **Reaction Mixture:** A small aliquot of the antioxidant sample is added to a specific volume of the diluted ABTS•+ solution.
- **Incubation:** The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
- **Measurement:** The absorbance is read at 734 nm.

- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Mandatory Visualization

Antioxidant Mechanism of Action: Radical Scavenging

The primary mechanism by which many antioxidants, including the phenolic compounds found in **CKP-25** essential oil, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

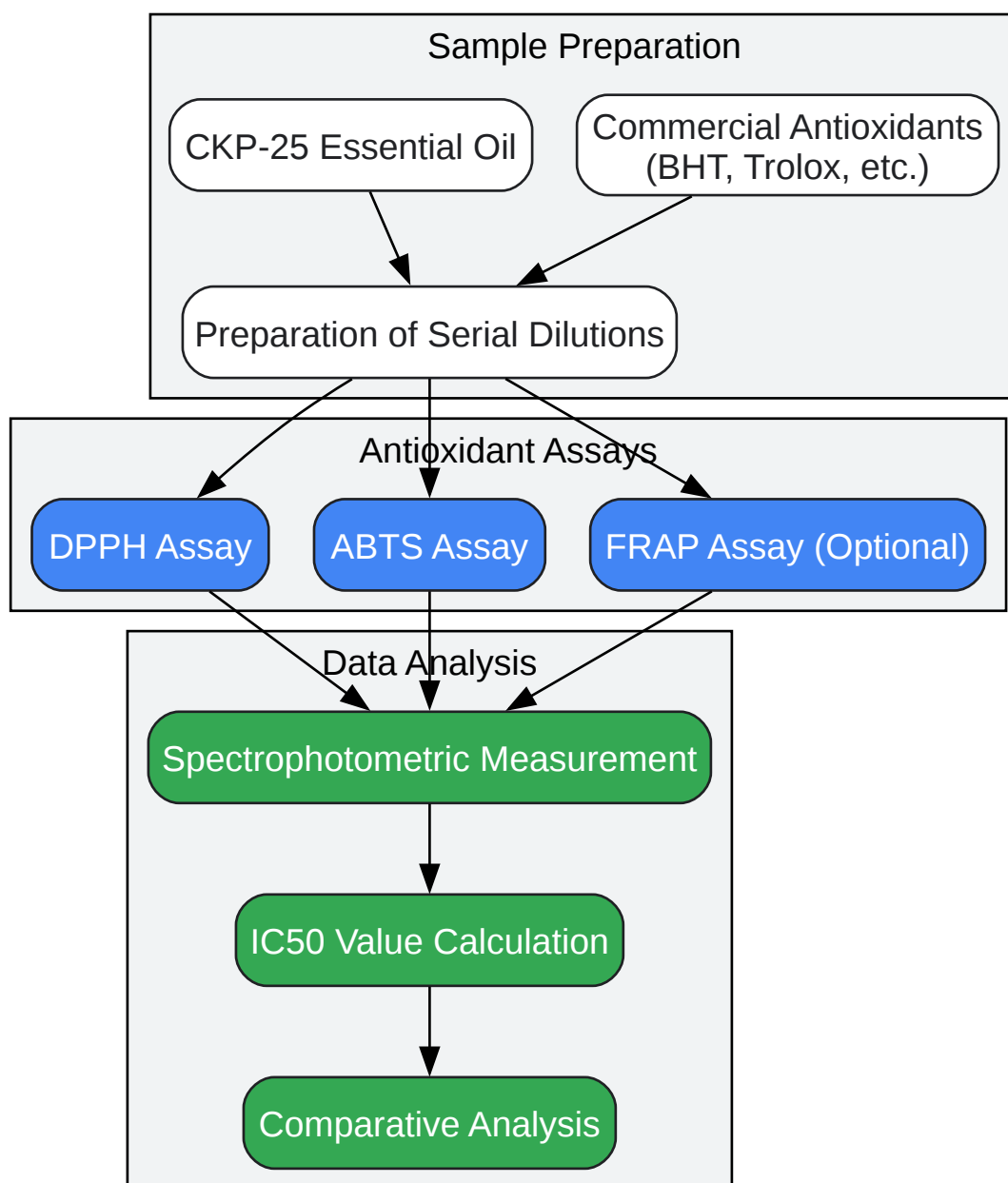


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Caption: General mechanism of antioxidant action via free radical scavenging.

Experimental Workflow for Antioxidant Potential Comparison

The logical flow for comparing the antioxidant potential of a novel substance like **CKP-25** with commercial standards involves a series of standardized assays.



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Caption: Workflow for comparing antioxidant potential.

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